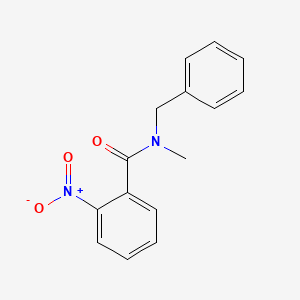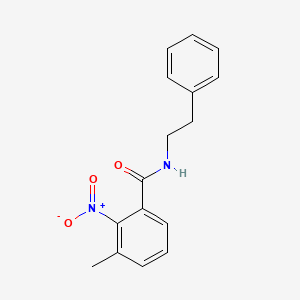![molecular formula C12H12N4O4S B5748667 N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5748667.png)
N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 4-nitrophenylacetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol
Properties
IUPAC Name |
N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-2-10(17)13-12-15-14-11(21-12)7-20-9-5-3-8(4-6-9)16(18)19/h3-6H,2,7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXFFCIRKWJMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5748591.png)


![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)

![N-CYCLOHEPTYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5748637.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)

![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
![1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B5748670.png)

![1-(4-Fluorophenyl)-3-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)

